3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide
Description
The structure features:
- Core: A pyrimido[5,4-b]indole system with a 4-oxo-4,5-dihydro-3H moiety.
- Substituents:
- C8 bromo group: Enhances steric and electronic interactions with target proteins.
- N-isopropylpropanamide side chain: Influences solubility and receptor binding via hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-9(2)19-13(22)5-6-21-8-18-14-11-7-10(17)3-4-12(11)20-15(14)16(21)23/h3-4,7-9,20H,5-6H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLSCCXDAPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 455.312 g/mol. The structure features a brominated indole and a pyrimidoindole moiety, which are critical for its biological activity.
The compound's mechanism of action primarily involves its interaction with Toll-like receptors (TLRs), particularly TLR4. Research indicates that substituted pyrimido[5,4-b]indoles can act as potent activators of NFκB pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . The presence of the bromine atom in the structure enhances its binding affinity and selectivity towards these receptors .
Biological Activity Overview
The biological activities associated with this compound include:
- Immunomodulatory Effects : It has been shown to selectively stimulate TLR4 in both human and mouse cells, leading to enhanced immune responses .
- Antibacterial Properties : The compound has potential applications as an antibacterial agent. It can inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibition of bCSE enhances the sensitivity of bacteria to antibiotics .
Case Study 1: TLR Activation
A study conducted on various substituted pyrimido[5,4-b]indoles demonstrated that modifications at specific positions could yield compounds with differential effects on TLR-mediated cytokine production. Notably, some derivatives exhibited lower cytotoxicity while maintaining high immunostimulatory activity . This suggests that structural variations in compounds like this compound can lead to significant differences in biological outcomes.
Case Study 2: Antibacterial Screening
In another investigation focusing on antibacterial activity, derivatives based on the indole structure were synthesized and tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives significantly potentiated the effects of existing antibiotics by inhibiting bCSE activity . This highlights the potential for developing new therapeutic strategies against antibiotic-resistant infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide | Structure | TLR activation | Similar scaffold with different substituents |
| 2-(8-chloro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide | Structure | TLR activation | Chlorine substitution affects reactivity |
Comparison with Similar Compounds
Substitution at the C8 Position
The C8 position is critical for modulating TLR4 activity. Key comparisons include:
Key Findings :
Side Chain Modifications
The N-isopropylpropanamide side chain distinguishes the target compound from analogs with different substituents:
Key Findings :
- N-isopropylpropanamide likely balances hydrophobicity and hydrogen-bonding capacity , enhancing bioavailability compared to bulkier groups (e.g., cyclohexyl) .
- Thioether linkages (e.g., in 1Z105) generally outperform ether linkages (e.g., Compound 9) in TLR4 activation due to stronger sulfur-mediated interactions .
Core Modifications and SAR Trends
Modifications to the pyrimidoindole core influence both activity and physicochemical properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
